molecular formula C21H23FN2O4 B008622 Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate CAS No. 104431-74-5

Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate

Cat. No. B008622
M. Wt: 386.4 g/mol
InChI Key: KYUNYRAKHOBJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.

Mechanism Of Action

Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This increased cholinergic activity can result in a range of physiological and behavioral effects, including increased heart rate, bronchoconstriction, and seizures.

Biochemical And Physiological Effects

Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, increased cholinergic neurotransmission, and induction of oxidative stress. Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has also been shown to cause DNA damage and to alter gene expression in various cell types. In animal studies, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate exposure has been associated with a range of physiological effects, including respiratory distress, seizures, and death.

Advantages And Limitations For Lab Experiments

Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has several advantages as a research tool, including its potent and selective inhibition of acetylcholinesterase, its ability to induce cholinergic neurotransmission, and its use as a model compound for studying nerve agent toxicity. However, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate also has several limitations, including its potential toxicity to researchers, the need for specialized equipment and expertise to handle hazardous chemicals, and the limited availability of the compound.

Future Directions

There are several future directions for research on Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate, including the development of new methods for synthesizing the compound, the identification of new applications for Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate in neuroscience and pharmacology, and the investigation of the long-term effects of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate exposure on human health. Additionally, the development of safer and more effective antidotes for nerve agent poisoning remains a critical area of research.

Synthesis Methods

The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-halopyridine with 4-fluoroaniline to form the intermediate 3-(2,6-dimethyl-4-pyridinyl)-4-fluoroaniline. This intermediate is then reacted with diethyl malonate to form the final product, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate. The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.

Scientific Research Applications

Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used as a research tool to study the role of acetylcholine in the nervous system and to investigate the mechanisms of action of acetylcholinesterase inhibitors. In pharmacology, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used to screen potential drug candidates for their ability to inhibit acetylcholinesterase and to evaluate the efficacy and safety of acetylcholinesterase inhibitors. In toxicology, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used as a model compound to study the toxicity of nerve agents and to develop antidotes for nerve agent poisoning.

properties

CAS RN

104431-74-5

Product Name

Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

IUPAC Name

diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)-4-fluoroanilino]methylidene]propanedioate

InChI

InChI=1S/C21H23FN2O4/c1-5-27-20(25)18(21(26)28-6-2)12-23-16-7-8-19(22)17(11-16)15-9-13(3)24-14(4)10-15/h7-12,23H,5-6H2,1-4H3

InChI Key

KYUNYRAKHOBJNA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC

Other CAS RN

104431-74-5

synonyms

DDPFAMP
diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate

Origin of Product

United States

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